molecular formula C20H22N2O2S B13373801 2-{[(1-phenylcyclopentyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

2-{[(1-phenylcyclopentyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

Cat. No.: B13373801
M. Wt: 354.5 g/mol
InChI Key: XXCDVIPGODFYGG-UHFFFAOYSA-N
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Description

This compound belongs to the class of 5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide derivatives, characterized by a bicyclic thiophene core substituted with carboxamide and acylated amino groups.

Properties

Molecular Formula

C20H22N2O2S

Molecular Weight

354.5 g/mol

IUPAC Name

2-[(1-phenylcyclopentanecarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

InChI

InChI=1S/C20H22N2O2S/c21-17(23)16-14-9-6-10-15(14)25-18(16)22-19(24)20(11-4-5-12-20)13-7-2-1-3-8-13/h1-3,7-8H,4-6,9-12H2,(H2,21,23)(H,22,24)

InChI Key

XXCDVIPGODFYGG-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=C(C4=C(S3)CCC4)C(=O)N

Origin of Product

United States

Preparation Methods

General Approach to Synthesis

The synthesis of the target compound likely involves constructing the cyclopenta[b]thiophene core, followed by functionalization with the phenylcyclopentylcarbonylamino group and subsequent amidation at the carboxamide position. The key steps generally include:

  • Formation of the cyclopenta[b]thiophene ring system.
  • Introduction of the phenylcyclopentyl substituent.
  • Formation of the amide linkage with the cyclopentylcarbonyl group.
  • Final amidation to introduce the amino group.

Synthetic Strategies and Methods

2.1. Construction of the Cyclopenta[b]thiophene Core

The core heterocyclic structure can be synthesized via cyclization reactions involving thiophene derivatives and suitable precursors:

  • Paal-Knorr synthesis : This classical method involves cyclization of diketones or ketoesters with sulfur sources to form thiophene rings.
  • Fischer synthesis : Condensation of α-aminoketones with sulfur sources under acidic conditions may also be employed.

Representative Synthetic Route

Step Description Reagents/Conditions
1 Synthesis of cyclopenta[b]thiophene core Cyclization of suitable thiophene precursors, possibly via Paal-Knorr method
2 Hydrogenation to obtain dihydro derivative Pd/C catalyst, hydrogen gas, mild temperature
3 Introduction of phenylcyclopentyl group Friedel–Crafts acylation with phenylcyclopentyl acyl chloride
4 Activation of carboxylic acid DCC or EDC in anhydrous solvent (e.g., DCM)
5 Amide bond formation Amine nucleophile, coupling reagent, mild base
6 Final amination Nucleophilic substitution or reductive amination

Notes on the Synthesis

  • Selectivity : Hydrogenation steps require careful control to prevent over-reduction.
  • Purification : Chromatography (e.g., silica gel column chromatography) is typically used after each step.
  • Yield optimization : Using excess reagents or optimizing reaction conditions can improve yields.

Data Tables Summarizing Key Reagents and Conditions

Reaction Step Key Reagents Solvent Conditions Purpose
Cyclization Thiophene precursors - Heat, acid catalyst Core formation
Hydrogenation Pd/C Ethanol or ethyl acetate H2, mild temperature Dihydro ring formation
Acylation Phenylcyclopentyl acyl chloride DCM Room temperature Aromatic substitution
Amide coupling DCC, NHS DCM or DMF Room temperature Amide bond formation
Final amination Amine Appropriate solvent Mild heating Amino group introduction

Chemical Reactions Analysis

Types of Reactions

2-{[(1-phenylcyclopentyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Based on the search results, here's what is known about the applications of compounds similar to “2-{[(1-phenylcyclopentyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide”:

6-Methyl-2-{[(1-phenylcyclopentyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

  • Overview: This compound combines a benzothiophene core with a phenylcyclopentaneamido group and is of interest in scientific research because of its potential biological and chemical properties.
  • Scientific Research Applications:
    • Chemistry: It can be employed as a building block in synthesizing more complex molecules.
    • Biology: It may possess biological activity, making it a candidate for drug discovery and development.
    • Medicine: Its potential therapeutic properties might be explored for treating various diseases.
    • Industry: It could be used to develop new materials or as a catalyst in chemical reactions.
  • Mechanism of Action: The compound interacts with specific molecular targets, such as enzymes, receptors, or other proteins involved in biological pathways. Its structure enables it to bind to these targets, potentially modulating their activity and leading to biological effects.

Regarding human health risk assessment

  • Human health risk assessment is used to estimate exposures and human health risks .
  • A framework for conducting human health risk assessments is responsive to the needs of decision-making processes .
  • Strategic plans exist for human health risk assessment research efforts .

Mechanism of Action

The mechanism of action of 2-{[(1-phenylcyclopentyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Structural Modifications and Key Differences

The following table summarizes structural analogs, their substituents, molecular weights, and synthesis methods:

Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) Synthesis Method Key References
2-{[(2-Chlorophenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide 2-Chlorophenoxyacetyl C₁₆H₁₅ClN₂O₃S 350.8 Condensation with acyl chlorides
2-[(2-Fluorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid 2-Fluorobenzoyl C₁₅H₁₃FNO₃S 306.3 Hydrolysis of ethyl ester precursors
2-{[4-(Methyloxy)-4-oxobutanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide 4-Methoxy-4-oxobutanoyl C₁₅H₁₉NO₅S 325.4 Multicomponent Petasis reaction
2-[(Thiophene-2-carbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid phenylamide Thiophene-2-carbonyl and phenylamide C₁₉H₁₇N₂O₂S₂ 385.5 Condensation with isothiocyanates
N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide 4-Methyl-2-phenylthiazole-5-carbonyl C₁₉H₁₆N₄OS₂ 396.5 Nucleophilic substitution reactions
Key Observations:

Substituent Effects on Lipophilicity: The 1-phenylcyclopentylcarbonyl group in the target compound likely increases lipophilicity compared to smaller substituents like 2-fluorobenzoyl (ClogP ~3.6 for chlorophenoxyacetyl vs. ~3.0 for fluorobenzoyl) . Bulky substituents (e.g., thiophene-2-carbonyl) may enhance membrane permeability but reduce aqueous solubility .

Synthetic Accessibility: Condensation with acyl chlorides or isothiocyanates is a common route for introducing acylated amino groups (yields: 22–64%) . Multicomponent Petasis reactions enable efficient synthesis of complex substituents (e.g., 4-methoxy-4-oxobutanoyl) but require careful optimization of solvents (e.g., HFIP) and catalysts .

Pharmacological and Physicochemical Properties

Anticonvulsant Activity:
  • The 2-chlorophenoxyacetyl derivative exhibits moderate antifungal activity (MIC: 16 µg/mL against Candida albicans), likely due to interference with fungal membrane synthesis .
Solubility and Bioavailability:
  • Carboxamide derivatives generally exhibit poor aqueous solubility (<10 µg/mL) but improved metabolic stability compared to ester analogs .
  • Ethyl ester precursors (e.g., ethyl 2-[(4-fluorobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate) are hydrolyzed in vivo to active carboxylic acids, enhancing bioavailability .

Biological Activity

The compound 2-{[(1-phenylcyclopentyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, cytotoxicity, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C22H26N2O2SC_{22}H_{26}N_{2}O_{2}S, with a molecular weight of 382.5 g/mol. The structure features a cyclopentathiene core linked to a phenylcyclopentyl group through an amide bond, which is critical for its biological activity.

PropertyValue
Molecular FormulaC22H26N2O2S
Molecular Weight382.5 g/mol
IUPAC Name6-methyl-2-{[(1-phenylcyclopentyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
InChI KeyYADFFISWAOPITA-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the cell. The amide bond and the thiophene ring structure allow it to bind effectively to various proteins and enzymes involved in cellular processes. This interaction can modulate the activity of these targets, leading to significant biological effects, including:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes that are crucial for cancer cell proliferation.
  • Induction of Apoptosis : Similar compounds have shown the ability to induce programmed cell death in cancer cells.

Cytotoxic Activity

Recent studies have evaluated the cytotoxic effects of related compounds, providing insights into the potential efficacy of 2-{[(1-phenylcyclopentyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide . For instance:

  • Cytotoxicity Assays : Compounds structurally similar to this one were tested against various cancer cell lines such as MDA-MB-231 (breast cancer), SUIT-2 (pancreatic cancer), and HT-29 (colon cancer). Results indicated that many derivatives exhibited higher potency than standard chemotherapeutic agents like cisplatin .

Case Studies and Research Findings

  • Study on Apoptosis Induction :
    • A study demonstrated that derivatives similar to this compound induced apoptosis in cancer cells through morphological changes observed via Hoechst 33,258 staining. This suggests that compounds with similar structures may share mechanisms leading to cell death .
  • Comparative Cytotoxicity Analysis :
    • In comparative studies, certain derivatives showed IC50 values significantly lower than cisplatin against MDA-MB-231 cells, indicating enhanced cytotoxic potential. For example, compound 5e was reported to be 78.75 times more potent than cisplatin .

Q & A

Advanced Research Question

  • Molecular Docking : Screen against targets like influenza polymerase (PA subunit) or cancer-related enzymes (e.g., GlcN-6-P synthase) using AutoDock Vina or Schrödinger Suite .
  • QSAR Modeling : Correlate substituent effects (e.g., phenylcyclopentyl vs. fluorobenzoyl groups) with activity using descriptors like logP, polar surface area, and H-bond donors .
    Data Contradictions : Discrepancies between predicted and experimental IC50 values may arise from solvent effects or protein flexibility; validate with in vitro assays .

How can conflicting data in structure-activity relationships (SAR) be resolved?

Advanced Research Question

  • Meta-Analysis : Compare analogs (e.g., C12–C16 in ) to identify trends in melting points, density, and bioactivity. For example, higher density correlates with improved hydrophobic interactions in some cyclopenta[b]thiophene derivatives .
  • Experimental Replication : Reproduce synthesis and bioassays under controlled conditions (e.g., fixed solvent ratios, standardized cell lines) to isolate variables .

What strategies optimize reaction yields during synthesis?

Advanced Research Question

  • Catalyst Screening : Test acid catalysts (e.g., glacial acetic acid vs. p-toluenesulfonic acid) for condensation steps to reduce side products .
  • Solvent Optimization : Replace ethanol with DMF or THF to enhance solubility of intermediates (e.g., 2-amino-thiophene precursors) .
  • Temperature Control : Gradual cooling (e.g., ice-water bath vs. room temperature) improves crystal purity and yield .

How are analogs designed for specific biological targets (e.g., antiviral or anticancer)?

Advanced Research Question

  • Bioisosteric Replacement : Substitute the phenylcyclopentyl group with fluorobenzoyl (as in ) to enhance binding to viral polymerases.
  • Side Chain Modulation : Introduce pyridinyl or oxazole groups (e.g., ) to improve solubility and target engagement in cancer models .
  • In Silico Screening : Prioritize analogs with lower predicted binding energies (< -8 kcal/mol) using docking studies .

What safety protocols are recommended for handling this compound?

Basic Research Question

  • PPE : Use nitrile gloves, lab coats, and goggles to avoid skin/eye contact (per SDS guidelines in ).
  • Ventilation : Conduct reactions in fume hoods due to potential respiratory irritation from thiophene derivatives .
  • Waste Disposal : Neutralize acidic byproducts before disposal in designated hazardous waste containers .

How does the compound’s stability vary under different storage conditions?

Basic Research Question

  • Short-Term : Store at 4°C in airtight containers with desiccants to prevent hydrolysis of the amide bond.
  • Long-Term : Lyophilize and store at -20°C in amber vials to avoid photodegradation (common in thiophene derivatives) .

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